![molecular formula C14H18N2O2 B2491960 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1396768-83-4](/img/structure/B2491960.png)
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide, also known as APEC, is a chemical compound that belongs to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. APEC is a chiral molecule, meaning that it exists in two mirror-image forms, which have different biological activities.
Scientific Research Applications
Antimicrobial Activity
The derivatives of “1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide” have been synthesized and assayed for their biological activity against Gram +ve, Gram -ve bacteria and fungi . Some of the compounds showed moderate activity in concentration 50 μg/ml .
Antiallergic Properties
Acetyl pyrazolines and phenyl pyrazolines derivatives, which include “1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide”, show a wide range of biological activities including antiallergic properties .
Fungicidal Properties
These derivatives also exhibit fungicidal properties, making them potentially useful in the treatment of fungal infections .
Antidiabetic Activity
Another interesting application of these compounds is their antidiabetic activity. This suggests potential use in the treatment of diabetes .
Anti-inflammatory and Analgesic Activity
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activity . The results indicated that halogen-containing phenoxy compounds showed promising results .
Use in Anesthesia
Acetylfentanyl, an analog of “1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide”, has been evaluated for its potency compared to fentanyl in an animal study . This suggests potential use in anesthesia.
properties
IUPAC Name |
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(12-6-4-3-5-7-12)15-14(18)13-8-16(9-13)11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJOSXPVJURKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.